The compound can be classified as:
The synthesis of 1-Phenyl-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves several key steps:
For example, one method involves refluxing a mixture of thiophenol and phenacyl bromide in the presence of a base to facilitate the formation of the desired thioether and subsequent cyclization to form the oxadiazole ring. The yield of this reaction can vary but is often optimized through careful control of reaction conditions such as temperature and solvent choice .
The molecular structure of 1-Phenyl-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone can be analyzed using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy.
Nuclear magnetic resonance spectra typically reveal characteristic chemical shifts corresponding to protons on the phenyl rings and methylene groups, providing insights into the electronic environment within the molecule .
1-Phenyl-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone can participate in various chemical reactions:
The mechanism of action for 1-Phenyl-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone is not fully elucidated but is believed to involve interaction with biological targets such as enzymes or receptors.
Property | Value |
---|---|
Melting Point | Approximately 134–135 °C |
Solubility | Soluble in organic solvents (e.g., ethanol, dimethylformamide) |
Stability | Stable under normal laboratory conditions but sensitive to strong acids or bases |
These properties are critical for understanding how the compound behaves under different conditions and its suitability for various applications.
The compound has potential applications in several scientific fields:
1-Phenyl-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone exemplifies a strategically engineered hybrid heterocyclic system combining three pharmacophores: a 1,3,4-oxadiazole core, a thiophene ring, and a thioether-linked phenylketone moiety. The 1,3,4-oxadiazole ring contributes aromatic character and planar geometry, with typical bond lengths of C=N (1.285–1.289 Å) and C−O (1.369 Å), enhancing dipole interactions with biological targets [7]. The thiophene heterocycle introduces enhanced π-electron delocalization and moderate H-bond acceptance, while the thioether bridge (−S−CH₂−C(=O)−) provides conformational flexibility and metabolic stability. This tripartite architecture enables synergistic electronic effects, where the electron-rich thiophene (σ⁺ = −0.02 for 2-substitution) modulates the electron-deficient oxadiazole ring (π-deficient character), creating a polarized system ideal for biomolecular recognition [7]. Crystallographic studies of analogous compounds reveal planar orientations between oxadiazole and thiophene rings (torsion angles <10°), facilitating DNA intercalation or enzyme binding, while the phenacyl group adopts perpendicular orientations (torsion angles ~170°), influencing membrane permeability [4].
Table 1: Key Structural Parameters of Hybrid Scaffold Components
Structural Feature | Bond Lengths/Angles | Electronic Properties | Biological Implications |
---|---|---|---|
1,3,4-Oxadiazole ring | C=N: 1.285–1.289 Å; C−O: 1.369 Å | π-Deficient; dipole moment: ~3.5 D | DNA/RNA binding via π-stacking |
Thiophene moiety | C−S: 1.714 Å; C=C: 1.370 Å | σ⁺ = −0.02 (2-position); moderate H-bond acceptor | Enhanced bioavailability; redox modulation |
Thioether linkage | C−S: 1.810 Å; S−C: 1.807 Å | Polarizable; oxidation-sensitive | Metabolic stability; target affinity |
Phenacyl group | C=O: 1.212 Å; C−C: 1.508 Å | Electrophilic carbonyl; keto-enol tautomerism | Protein binding via H-bond donation |
Synthetic routes to this scaffold typically involve: (1) cyclization of thiophene-2-carbohydrazide with CS₂/KOH to form 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-thiol; (2) S-alkylation with phenacyl bromide under refluxing ethanol/water, achieving yields of 70–85% [4] . The thioether formation is regioselective, with NMR confirmation showing methylene proton singlet at δ 5.11 ppm and carbonyl carbon at δ 193.2 ppm [4].
The −S−CH₂− linker in 1-phenyl-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone serves as a critical pharmacophore modulator, enhancing target affinity while maintaining metabolic resilience. Thioethers undergo selective oxidation to sulfoxides (potentially bioactive metabolites) without rapid clearance, contrasting with labile ester or amide bonds . This compound’s structural analogs demonstrate broad-spectrum bioactivity:
Table 2: Pharmacological Activities of Structural Analogs
Analog Structure | Reported Activities | Potency Range | Mechanistic Insights |
---|---|---|---|
1-(Indolin-1-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone | Antitumor, antimicrobial | IC₅₀: 8–22 μM (cancer cells) | EGFR kinase inhibition; DNA intercalation |
2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone | Antibacterial, anticancer | MIC: 2–16 μg/mL (bacteria) | Urease/enzyme inhibition |
5-(2-Phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-ylhydrosulfide | Antibacterial | IC₅₀: 4.5 μM (urease inhibition) | Disruption of cell wall synthesis |
Molecular docking studies indicate that the thioether-linked phenacyl group anchors into hydrophobic enzyme pockets (e.g., EGFR kinase), while the oxadiazole-thiophene system engages in π-cation interactions with arginine residues [7]. The carbonyl oxygen acts as a H-bond acceptor, with binding energies of −8.2 to −10.6 kcal/mol for various targets. Additionally, these compounds disrupt microbial biofilms by inhibiting quorum-sensing receptors (e.g., LasR in P. aeruginosa), with >60% inhibition at 25 μM concentrations .
1,3,4-Oxadiazoles have evolved from synthetic curiosities to privileged scaffolds in medicinal chemistry since their discovery in 1965. The first therapeutically significant oxadiazole, Furamizole (a nitrofuran derivative), emerged in the 1970s as a potent antibacterial agent, leveraging the oxadiazole’s bioisosteric replacement of ester groups [7]. This paved the way for systematic exploration of 2,5-disubstituted variants, culminating in FDA-approved drugs:
The integration of thiophene into oxadiazole frameworks gained prominence post-2010, driven by the need to enhance CNS permeability and redox-modulating capacity. Thiophene’s lower molecular weight (84 g/mol vs. phenyl’s 77 g/mol) and reduced hydrophobicity (clogP decrease of 0.3–0.5 units) improved pharmacokinetic profiles while retaining aromatic stacking capabilities . Hybridization with thioethers addressed early oxadiazole limitations like rapid glucuronidation and poor membrane penetration. For instance, replacing −O− with −S− in 1-phenyl-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone analogs increased microsomal half-lives from <15 min to >45 min and Caco-2 permeability by 3.5-fold [4] . Contemporary research focuses on derivatizing the phenacyl group for covalent targeting (e.g., Michael acceptors) and nanoparticle delivery to exploit the scaffold’s full potential [4].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: